Ophirasterol

Description

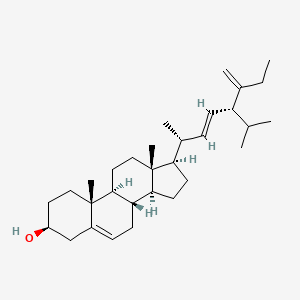

Structure

3D Structure

Properties

Molecular Formula |

C31H50O |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methylidene-5-propan-2-yloct-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C31H50O/c1-8-21(4)25(20(2)3)11-9-22(5)27-13-14-28-26-12-10-23-19-24(32)15-17-30(23,6)29(26)16-18-31(27,28)7/h9-11,20,22,24-29,32H,4,8,12-19H2,1-3,5-7H3/b11-9+/t22-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |

InChI Key |

STYBCRIYKHUQIP-XGWSJNJFSA-N |

Isomeric SMILES |

CCC(=C)[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(=C)C(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

ophirasterol |

Origin of Product |

United States |

Discovery and Isolation of Ophirasterol

Historical Account of Ophirasterol's Initial Isolation

This compound is a novel C31 sterol that was first reported in the scientific literature in 2004. nih.gov Its discovery was the result of an analysis of the sterol fraction from the marine sponge Topsentia ophiraphidites. nih.gov Researchers investigating the chemical constituents of this sponge found it to be a particularly rich source of sterols with 30 and 31 carbon atoms. nih.gov Among the various compounds isolated, one was identified as a new C31 sterol, which was subsequently named this compound. nih.gov The structure of this new compound was determined to be (22E,24R)-24-(1-buten-2-yl)cholesta-5,22-dien-3β-ol. nih.gov This structural elucidation was accomplished through comprehensive spectral analysis and by comparing the isolated compound with synthetically created C-24 epimers of known configuration. nih.gov

Source Organism: Topsentia ophiraphidites

The sole natural source from which this compound has been isolated is the marine sponge Topsentia ophiraphidites. nih.gov Sponges of the genus Topsentia are known for producing a variety of bioactive secondary metabolites, and T. ophiraphidites has proven to be a source of unique steroidal compounds. nih.govnih.gov

Topsentia ophiraphidites is a species of demosponge belonging to the family Halichondriidae. marinespecies.org Originally described by de Laubenfels in 1934 as Viles ophiraphidites, it has been reclassified over the years. marinespecies.org

| Taxonomic Rank | Classification |

| Kingdom | Animalia |

| Phylum | Porifera |

| Class | Demospongiae |

| Order | Suberitida |

| Family | Halichondriidae |

| Genus | Topsentia |

| Species | T. ophiraphidites |

The ecological niche of Topsentia ophiraphidites is characterized by its presence in cryptic habitats within marine reef ecosystems. sibils.org It is typically found under shallow coral rubble and within forereef caves. sibils.org The species occupies a wide depth range, having been reported at depths from 1 meter to as deep as 130 meters. sibils.orgzenodo.org Morphologically, it can present as a small cushion or a conical projection with lobate extensions, and it has a hard consistency. sibils.org Its ecological role, like many sponges, involves filter-feeding and interacting with a complex microbiome, which may contribute to the production of its diverse chemical compounds.

The marine sponge Topsentia ophiraphidites has been collected from several locations within the Atlantic Ocean, primarily in the Caribbean and off the coast of South America. The initial isolation of this compound was from a specimen collected in the Colombian Caribbean. nih.gov

| Region | Specific Location |

| Caribbean Sea | Colombian Caribbean nih.gov |

| Greater Antilles marinespecies.org | |

| Carrie Bow Cay, Belize sibils.org | |

| Barbados marinespecies.org | |

| Atlantic Ocean | Off northeastern Brazil sibils.org |

| Guyana Shelf (Suriname) zenodo.org |

Isolation Methodologies

The isolation of this compound from the sponge Topsentia ophiraphidites involves a multi-step process that begins with the extraction of total lipids from the organism's tissues, followed by sophisticated chromatographic techniques to separate the complex mixture of sterols. nih.gov

The initial step in isolating sterols from a marine sponge involves the extraction of bulk lipids from the collected biological material. A common and effective method for this process is a modified Bligh/Dyer procedure. lipidmaps.org This technique typically involves homogenizing the sponge tissue and extracting it with a solvent system, often a mixture of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol. lipidmaps.orgnih.gov

Following the initial extraction, an alkaline hydrolysis step (saponification) is often employed to cleave sterol esters, which are common in biological tissues. lipidmaps.orgnih.gov This process uses a strong base in an alcohol solution to convert the esterified sterols into their free forms, which simplifies the subsequent separation process. nih.gov After hydrolysis, the non-saponifiable lipids, which include the free sterols, are partitioned into an organic solvent, concentrated, and prepared for chromatographic separation. lipidmaps.org

Due to the structural similarity among different sterols within a biological extract, advanced separation techniques are required for their purification. mdpi.com High-Performance Liquid Chromatography (HPLC) is a principal technique used for the separation of sterol fractions. nih.govmdpi.com

For the isolation of this compound, the crude sterol fraction obtained from the extraction process is subjected to multiple chromatographic steps. nih.gov Reverse-phase HPLC, commonly utilizing a C18 column, is highly effective for separating individual sterols based on differences in their polarity. lipidmaps.orgmdpi.com A gradient elution program, where the composition of the mobile phase (e.g., methanol/water or acetonitrile/water mixtures) is changed over time, is used to resolve the complex mixture. lipidmaps.org Fractions are collected and analyzed, and those containing the target compound are pooled. This process may be repeated using different column types or solvent systems to achieve the high level of purity required for structural elucidation. mdpi.com The study that discovered this compound specifically mentions the use of HPLC in its purification. nih.gov

Structural Elucidation and Stereochemical Characterization of Ophirasterol

Spectroscopic Analysis Techniques

The elucidation of ophirasterol's complex structure relied heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net These methods provided a comprehensive picture of the molecule's atomic connectivity, carbon framework, and three-dimensional arrangement.

NMR spectroscopy was the principal tool used for determining the intricate structure and relative stereochemistry of this compound. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assign all proton and carbon signals and to establish key structural features. mdpi.cominformahealthcare.com

One-dimensional NMR spectra provided the initial and fundamental data for the structural analysis of this compound.

The ¹H NMR spectrum revealed the presence of characteristic signals for a sterol nucleus. Key resonances included those for olefinic protons associated with the double bonds at C-5 and in the side chain (C-22/C-23), the proton at C-3 attached to the hydroxyl-bearing carbon, and multiple methyl group signals corresponding to the steroid core and the unique side chain. mdpi.com

The ¹³C NMR spectrum displayed 31 distinct carbon signals, confirming the C31 framework of the molecule. The chemical shifts indicated the presence of two double bonds, a hydroxyl-substituted carbon (C-3), and the complex alkyl side chain. mdpi.compharm.or.jp

Distortionless Enhancement by Polarization Transfer (DEPT) experiments were utilized to differentiate among the carbon signals based on the number of attached protons. These experiments distinguish methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for assembling the molecular structure from the NMR data.

The specific chemical shifts (δ) and coupling constants (J) from these 1D NMR experiments are critical for a complete structural assignment. The data below is based on the findings reported in the primary literature for this compound and its synthetic epimers. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for a Sterol Nucleus This table illustrates the typical data obtained from ¹H NMR analysis.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~3.5 | m | |

| H-6 | ~5.3 | d | |

| H-22 | ~5.2 | dd | |

| H-23 | ~5.1 | dd | |

| H₃-18 | ~0.7 | s | |

| H₃-19 | ~1.0 | s |

Table 2: Representative ¹³C NMR Data for this compound This table illustrates the carbon signal assignments derived from ¹³C and DEPT NMR experiments.

| Carbon | Chemical Shift (δ, ppm) | DEPT |

|---|---|---|

| C-3 | ~71.8 | CH |

| C-5 | ~140.8 | C |

| C-6 | ~121.7 | CH |

| C-22 | ~135.5 | CH |

| C-23 | ~132.0 | CH |

| C-24 | ~51.2 | CH |

Two-dimensional NMR experiments were indispensable for establishing the connectivity and stereochemistry of this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was used to identify proton-proton coupling networks. aocs.org This allowed for the tracing of connections within the steroid rings and along the side chain, confirming the relationships between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This provided unambiguous one-bond C-H connections, serving as a crucial step in assigning the ¹³C NMR spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments revealed correlations between protons and carbons separated by two or three bonds. mdpi.comresearchgate.net These long-range correlations were vital for assembling the complete carbon skeleton, connecting quaternary carbons to protonated ones, and linking the complex side chain to the steroid nucleus.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity. This technique was critical for determining the relative stereochemistry of the molecule. The stereochemistry at C-24, which defines this compound as the (24R)-epimer, was established by comparing NOESY data with that of synthetically prepared standards. researchgate.netresearchgate.net

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

HR-ESI-MS provided the high-accuracy mass measurement necessary to determine the elemental composition of this compound. researchgate.netdntb.gov.ua The analysis yielded a molecular formula of C₃₁H₅₀O, corresponding to a calculated molecular weight of 438.38615. This information confirmed the C31 nature of the sterol and the presence of a single oxygen atom, consistent with a hydroxyl group.

While central to the analysis of compounds with extensive conjugation, Ultraviolet-Visible (UV-Vis) spectroscopy plays a more supplementary role in the characterization of sterols like this compound. For sterols containing isolated, non-conjugated double bonds, the UV-Vis spectrum is typically unremarkable, showing no significant absorption maxima above 220 nm. Its primary use in this context is to confirm the absence of conjugated diene or polyene systems within the molecule.

Biosynthetic Pathways and Precursors of Ophirasterol

Proposed Biosynthetic Route to Ophirasterol in Topsentia ophiraphidites

This compound, a distinctive C31 sterol, was first reported from the Colombian Caribbean sponge Topsentia ophiraphidites. researchgate.netcanterbury.ac.nz Its structure, identified as (22E)-24-(1-buten-2-yl)cholesta-5,22-dien-3β-ol, features a highly unusual C7 side chain attached at C-24, necessitating a multi-step alkylation process. researchgate.net While the complete biosynthetic pathway has not been elucidated in vivo, a plausible route can be proposed based on established principles of sterol side-chain biosynthesis in marine invertebrates.

The biosynthesis is thought to commence from a common dietary sterol precursor, likely a Δ24-sterol such as desmosterol (B1670304) or a related compound. The construction of the complex side chain of this compound would then proceed through a series of sequential biomethylation events. Each of these steps is catalyzed by a sterol methyltransferase (SMT) enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

A central hypothesis for the formation of many elaborate marine sterol side chains involves the generation of a protonated cyclopropane (B1198618) species as a key intermediate. rsc.orgrsc.org In a related context, the biomethylation of 24-methylenecholesterol (B1664013) has been shown to produce dihydrocalysterol, a sterol containing a cyclopropane ring. rsc.org It is postulated that a similar mechanism, involving multiple additions of methyl groups from SAM, leads to a highly branched carbocationic intermediate. This intermediate, specific to the this compound pathway, would then undergo rearrangement and stabilization to form the final 1-buten-2-yl group at the C-24 position. The determination of the precise C-24 configuration of this compound and related multi-alkylated sterols from T. ophiraphidites has been crucial for postulating these detailed biosynthetic pathways. researchgate.netresearchgate.net

Enzymatic Steps and Key Intermediates in Marine Sterol Biosynthesis

The biosynthesis of sterols is a fundamental and highly conserved metabolic process in eukaryotes, yet marine organisms exhibit unique variations. nih.govmdpi.com The pathway generally begins with the synthesis of isoprenoid precursors, which can be formed through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.combiorxiv.orgnih.gov These pathways provide the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com

Key enzymatic stages in the common pathway are as follows:

Squalene (B77637) Synthesis : Two molecules of farnesyl diphosphate (FPP), itself formed from IPP and DMAPP, are condensed by squalene synthase (SQS) to create the C30 acyclic polyene, squalene. frontiersin.orgnih.govvliz.be

Epoxidation : Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-epoxysqualene, also known as oxidosqualene. nih.govmdpi.comfrontiersin.org This step is a critical control point in sterol synthesis. biorxiv.org Interestingly, some marine diatoms possess an alternative squalene epoxidase (AltSQE), highlighting metabolic diversity in the marine environment. biorxiv.orgnih.govvliz.be

Cyclization : The linear 2,3-epoxysqualene is cyclized by an oxidosqualene cyclase (OSC) into a protosterol. frontiersin.orgplos.org In animals and fungi, this product is typically lanosterol (B1674476), while in plants and many algae, it is cycloartenol. nih.govfrontiersin.org Dinoflagellates, however, have been shown to cyclize squalene oxide to lanosterol. esf.edu

Sterol Modification : The initial cyclized product undergoes a series of transformations, including the removal of methyl groups (demethylation), shifting of double bonds (isomerization), and reduction reactions, to yield the final sterol products. frontiersin.orgplos.org Enzymes like sterol 14-demethylase (CYP51) play a crucial role in this phase. frontiersin.orgplos.org

These core steps provide the foundational sterol nucleus and a basic side chain, which is then further modified in many marine organisms to create a vast diversity of structures, including this compound.

Biomethylation Events in Sterol Side Chain Elaboration

The signature feature that distinguishes many fungal and plant sterols from animal sterols like cholesterol is the alkylation of the side chain at position C-24. mdpi.comasm.org This process, known as biomethylation, is central to the biosynthesis of this compound's unique side chain. The reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24(25)-sterol methyltransferase (SMT). mdpi.comtandfonline.com

The mechanism involves the following key steps:

Methyl Donation : S-adenosyl-L-methionine (AdoMet or SAM) serves as the biological methyl donor. tandfonline.comuniprot.org

Nucleophilic Attack : The π-electrons of a double bond in the sterol side chain, typically the Δ24(25) bond, perform a nucleophilic attack on the activated methyl group of SAM. tandfonline.com

Carbocation Formation : This attack transfers the methyl group to C-24, generating a high-energy carbocationic intermediate at C-25. tandfonline.com

Stabilization : The unstable carbocation is then stabilized. A common route is through a 1,2-hydride shift from C-24 to C-25, followed by deprotonation to form a new double bond, such as the 24-methylene group in fecosterol (B45770) formed from zymosterol. tandfonline.comuniprot.org

For complex side chains like that of this compound, this process must occur multiple times. Each successive methylation reaction introduces further branching, and the resulting carbocationic intermediates can undergo complex rearrangements, including cyclizations to form cyclopropane rings (as seen in dihydrocalysterol) or the unique branching patterns seen in sterols like gorgosterol (B1215954) and this compound. rsc.orgrsc.orgesf.edu The disruption of C-24 methylation can lead to an accumulation of SAM within the cell, highlighting the metabolic importance of this step. nih.gov

Comparative Analysis with Other Marine Sterol Biosynthetic Pathways

The proposed biosynthetic pathway to this compound showcases the evolutionary adaptability of sterol synthesis in the marine environment. When compared to other pathways, several key differences and similarities emerge.

Comparison with Cholesterol : The biosynthesis of cholesterol, the primary sterol in vertebrates, does not involve any side-chain alkylation via SMT. mdpi.com Its pathway stops after the modification of the lanosterol nucleus and saturation of the side chain. The this compound pathway shares the early stages of squalene and protosterol formation but diverges significantly at the side-chain elaboration stage. nih.gov

Comparison with Common Phytosterols (B1254722) : The biosynthesis of common phytosterols, such as fucosterol (B1670223) in brown algae, involves a single biomethylation event at C-24, leading to a C2-ethylidene group. mdpi.comresearchgate.net The pathway to this compound is considerably more complex, requiring at least three successive alkylation steps to build its C7 side chain.

Comparison with other Uniquely Alkylated Marine Sterols : Marine organisms, particularly dinoflagellates and sponges, are known for producing sterols with highly elaborate side chains. Dinosterol and gorgosterol, for instance, also feature complex side chains derived from multiple methylations via SAM. esf.edu The biosynthesis of gorgosterol involves the formation of a cyclopropane ring that includes a carbon originating from the methyl group of SAM. The pathway to this compound is believed to proceed through analogous, yet distinct, carbocationic intermediates that rearrange differently to yield its specific butenyl side chain. rsc.orgrsc.org These varied outcomes from a common set of precursors and enzymatic reaction types underscore the remarkable substrate specificity and mechanistic diversity of SMT enzymes in different marine organisms. nih.gov

Ultimately, the biosynthesis of this compound represents a specialized branch of the broader marine sterol metabolic network, which is characterized by its remarkable ability to generate structural novelty through iterative enzymatic modifications.

Analogues and Derivatives of Ophirasterol

Naturally Occurring Ophirasterol Analogues from Marine Sources

The marine sponge Topsentia ophiraphidites has been identified as a significant source of various C30 and C31 sterols, including this compound. nih.govcapes.gov.br The structural elucidation of this compound established it as (22E,24R)-24-(1-buten-2-yl)cholesta-5,22-dien-3β-ol. nih.gov Alongside this compound, several other related sterols were co-isolated from the same sponge, representing a suite of naturally occurring analogues that share the fundamental steroidal skeleton but differ in their side chain alkylation and unsaturation patterns. nih.gov

These co-isolated C30 and C31 sterols include:

24-ethyl-24-methyl-22-dehydrocholesterol nih.gov

24-isopropyl-22-dehydrocholesterol nih.gov

24-isopropylcholesterol nih.gov

24-ethyl-24-methylcholesterol nih.gov

24-isopropenyl-25-methyl-22-dehydrocholesterol nih.gov

24-isopropenyl-25-methylcholesterol nih.gov

24-isopropenyl-22-dehydrocholesterol nih.gov

The determination of the C-24 configurations for this compound and some of these analogues was achieved through a comparative analysis with synthetically prepared (24S)- and (24R)-epimers, utilizing spectral means such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This detailed analysis of natural sterol compositions provides insights into the biosynthetic pathways within marine organisms and the structural diversity they can produce.

| Compound Name | Source | Molecular Formula | Key Structural Feature (Side Chain) |

|---|---|---|---|

| This compound | Topsentia ophiraphidites | C31H50O | (22E,24R)-24-(1-buten-2-yl) |

| 24-ethyl-24-methyl-22-dehydrocholesterol | Topsentia ophiraphidites | C31H52O | 24-ethyl-24-methyl, 22-dehydro |

| 24-isopropyl-22-dehydrocholesterol | Topsentia ophiraphidites | C30H50O | 24-isopropyl, 22-dehydro |

| 24-isopropylcholesterol | Topsentia ophiraphidites | C30H52O | 24-isopropyl |

| 24-ethyl-24-methylcholesterol | Topsentia ophiraphidites | C30H52O | 24-ethyl-24-methyl |

| 24-isopropenyl-25-methyl-22-dehydrocholesterol | Topsentia ophiraphidites | C31H50O | 24-isopropenyl-25-methyl, 22-dehydro |

| 24-isopropenyl-25-methylcholesterol | Topsentia ophiraphidites | C31H52O | 24-isopropenyl-25-methyl |

| 24-isopropenyl-22-dehydrocholesterol | Topsentia ophiraphidites | C30H48O | 24-isopropenyl, 22-dehydro |

Synthetic Approaches to this compound Derivatives

Synthetic chemistry plays a pivotal role in confirming the structures of complex natural products like this compound and in preparing its derivatives. A key application of synthesis in the study of this compound involved the establishment of its C-24 stereochemistry. Researchers synthesized stereochemically defined (24S)- and (24R)-epimers of this compound and its related natural sterols. nih.govresearchgate.net By comparing the spectral data, particularly ¹H and ¹³C NMR, of these synthetic epimers with the natural isolates, the absolute configuration at the C-24 position of this compound and its analogues was unambiguously determined. nih.govresearchgate.net

This approach is a standard yet powerful method in natural product chemistry for confirming complex stereochemical assignments that might be challenging to deduce solely from spectroscopic data of the natural compound. While detailed total synthesis routes specifically for this compound derivatives are not widely reported, the synthesis of specific side-chain configurations is crucial for structural verification and for understanding the precise three-dimensional arrangement of atoms in these molecules. researchgate.net General methodologies for the synthesis of modified steroid side chains are well-established in organic chemistry and can be adapted for creating this compound derivatives. uni.lu

Structural Modifications and Design of Novel this compound Analogues

The structural diversity observed in naturally occurring sterols, especially those from marine sources, provides a blueprint for the rational design and synthesis of novel analogues. The variations found in the side chains of this compound and its co-isolated compounds, such as differences in alkylation (e.g., ethyl, isopropyl, isopropenyl groups) and degrees of unsaturation (e.g., presence or absence of double bonds at C-22 or C-28), highlight the potential for creating a wide array of derivatives. nih.gov

Structural modifications can involve altering the length, branching, or unsaturation of the side chain, as well as introducing different functional groups or modifying the steroidal nucleus itself. The synthesis of stereoisomers, such as the (24S)- and (24R)-epimers discussed previously, represents a fundamental form of structural modification. researchgate.net These modifications are often undertaken to investigate structure-activity relationships (SARs), even if specific biological activities are not discussed in this article. By systematically varying parts of the this compound scaffold, chemists can explore how these changes impact physicochemical properties and, in a broader context, potential interactions with biological systems. The natural variations found in sponges serve as inspiration for such targeted synthetic efforts, aiming to create new compounds with tailored properties.

Structure Activity Relationship Sar Studies of Ophirasterol and Its Analogues

Identification of Key Structural Features for Observed Biological Activities

The biological activities of sterols are intrinsically linked to their three-dimensional structure, including the sterol nucleus and the aliphatic side chain. For ophirasterol, preliminary research has pointed towards cytotoxic effects. Specifically, it has demonstrated cytotoxic activity against SGC-7901 human gastric adenocarcinoma cells, with a reported IC50 value of 22.4 µM. dntb.gov.ua The key structural features of this compound likely responsible for this and other potential biological activities include the C-3β hydroxyl group, the Δ5 double bond in the B-ring, the Δ22 double bond in the side chain, and the complex C-24 branched alkyl substitution.

The sterol nucleus , with its characteristic 3β-hydroxy-Δ5-configuration, is a common feature among many bioactive sterols and is crucial for interactions with cell membranes and proteins. nih.gov Modifications to this core structure, such as the introduction of additional hydroxyl groups or sulfate (B86663) esters, have been shown to dramatically alter the biological profiles of related marine sterols. unina.it For instance, ophirapstanol trisulfate, also isolated from Topsentia ophiraphidites, exhibits different biological activities, underscoring the importance of the core's functionalization. acs.org

The side chain of this compound, (22E,24R)-24-(1-buten-2-yl)cholesta, is particularly noteworthy. The presence of a Δ22 double bond is a common feature in bioactive sterols, including the antifungal ergosterol (B1671047). acs.org Studies on other sterols have shown that this double bond restricts the conformational flexibility of the side chain, which can be critical for precise interactions with biological targets. acs.org

The complex branching at C-24 is another significant feature. The size and branching pattern of the side chain are known to influence how sterols are absorbed and metabolized. pan.olsztyn.pl More complex side chains at C-24 can diminish absorption. pan.olsztyn.pl In the context of cytotoxicity, the specific stereochemistry and bulk of the (1-buten-2-yl) group at C-24 in this compound likely play a pivotal role in its interaction with cellular components, potentially influencing membrane fluidity or binding to specific enzymes or receptors. pan.olsztyn.plresearchgate.net

A comparative look at other bioactive marine sterols highlights the importance of these features. For instance, in studies of theonellasterol, modifications to the A-ring were shown to impact its activity as a farnesoid-X-receptor (FXR) antagonist. researchgate.net While theonellasterol has a different nucleus (a 4-methylene-Δ8,14-steroid), this underscores the principle that functional groups on the sterol core are critical for activity. researchgate.net

| Feature of this compound | Potential Role in Bioactivity | Comparative Example |

| 3β-Hydroxy-Δ5 Nucleus | Membrane interaction, protein binding | Common in many bioactive sterols, modifications alter activity (e.g., ophirapstanol trisulfate) nih.govacs.org |

| Δ22 Double Bond | Restricts side chain conformation | Important for the activity of ergosterol in interacting with antifungal agents acs.org |

| C-24 Branched Side Chain | Specificity of interaction with targets | Complexity at C-24 affects absorption and metabolism of phytosterols (B1254722) pan.olsztyn.pl |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov To date, no specific QSAR models for this compound and its direct analogues have been published. However, the principles of QSAR can be applied to understand the potential drivers of its cytotoxicity.

A hypothetical QSAR study on this compound analogues would involve the synthesis of a series of related compounds with systematic variations in their physicochemical properties. These properties, known as molecular descriptors, would then be mathematically correlated with their measured cytotoxic activity. Key descriptors for a sterol like this compound would likely include:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes. The extended alkyl side chain of this compound suggests high lipophilicity.

Electronic Descriptors: Parameters such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can describe the electronic aspects of the molecule, which are important for receptor binding. The double bonds in this compound's structure would be significant in this regard.

Steric Descriptors: These describe the size and shape of the molecule. For this compound, descriptors related to the volume and surface area of the side chain would be particularly relevant.

In a study of other novel sterols from the bivalve Paphia malabarica, it was found that their antioxidant and anti-inflammatory activities were directly proportional to electronic and lipophilic parameters, demonstrating the applicability of QSAR principles to this class of compounds. tandfonline.com A similar approach for this compound and its analogues would be invaluable in pinpointing the exact structural requirements for its cytotoxicity and for designing new, potentially more potent compounds.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a sterol is critical for its biological function. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule. For this compound, the flexibility of the side chain is a key area of interest. The Δ22 double bond introduces a degree of rigidity, limiting the number of possible conformations. acs.org

The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it interacts with its biological target. While the bioactive conformation of this compound for its cytotoxic activity is unknown, studies on similar molecules provide insights. For example, conformational analysis of ergosterol has shown that the rigidity of its side chain due to the Δ22 double bond is crucial for its interaction with the antifungal drug Amphotericin B. acs.org This suggests that the Δ22 bond in this compound may similarly lock the side chain into a specific conformation that is favorable for its cytotoxic activity.

Furthermore, the stereochemistry at C-24 (the R configuration) dictates a specific spatial orientation of the 1-buten-2-yl group. NMR studies on C-24 epimeric oxysterols have shown that the different stereoconfigurations lead to distinct NMR signals, which arise from different preferred conformations of the side chain. nih.gov This highlights that the specific 24R configuration of this compound is likely a critical determinant of its bioactive conformation.

A comprehensive conformational analysis of this compound, likely employing computational methods such as molecular mechanics or quantum chemistry calculations, would be necessary to map its potential energy surface and identify low-energy, stable conformations that could represent its bioactive form.

Influence of Side Chain Modifications on Bioactivity

The side chain of sterols is a common point of structural variation and a key determinant of biological specificity. pan.olsztyn.plresearchgate.net Although systematic studies on modifying this compound's side chain have not been reported, research on other sterols provides a strong basis for predicting the outcomes of such modifications.

| Modification of this compound's Side Chain | Predicted Effect on Bioactivity | Rationale from Analogue Studies |

| Saturation of the Δ22 double bond | Likely decrease in cytotoxicity | The Δ22 bond in ergosterol is crucial for its activity; saturation would increase flexibility and alter the bioactive conformation. acs.org |

| Altering the C-24 substituent (e.g., changing size or branching) | Significant change in activity and/or specificity | The structure of the C-24 alkyl group in phytosterols affects their hypocholesterolemic activity. pan.olsztyn.pl |

| Removal of the side chain | Probable loss of specific cytotoxicity | The side chain is often essential for specific interactions; however, some steroidal compounds lacking a side chain can still exhibit high-affinity binding to certain proteins. |

| Inversion of stereochemistry at C-24 (to the S configuration) | Likely reduction or alteration of activity | The precise stereochemistry at C-24 is critical for the biological activity of many 24-alkylated sterols. nih.gov |

Studies on phytosterols have shown that both the length and the complexity of the side chain at C-24 influence their physiological effects, such as the lowering of cholesterol. pan.olsztyn.pl For instance, a more complex side chain can lead to reduced intestinal absorption. pan.olsztyn.pl In the context of the antifungal agent Amphotericin B, both the C-24 methyl group and the Δ22 double bond of ergosterol are vital for its membrane-disrupting activity. acs.org This strongly suggests that the unique (1-buten-2-yl) group and the Δ22 double bond of this compound are not merely passive structural elements but are likely key to its cytotoxic mechanism. Any modification to these features would be expected to have a profound impact on its biological activity.

Ecological Roles and Biogeochemical Significance

Role of Ophirasterol within the Source Organism's Biology

This compound is a novel C31 sterol that was specifically identified and isolated from the Colombian Caribbean marine sponge Topsentia ophiraphidites. nih.gov This sponge is characterized as a rich source of both C30 and C31 sterols, with this compound being a prominent component among them. nih.gov While the precise, unique biological function of this compound within Topsentia ophiraphidites is not explicitly detailed in current literature, sterols in general are indispensable for the structural integrity and fluidity of cell membranes in eukaryotic organisms, including sponges. They can also act as precursors for hormones or other bioactive compounds, influencing various physiological processes. The significant presence of this compound suggests it plays an integral role in the cellular and physiological architecture of Topsentia ophiraphidites. nih.gov

Transfer and Fate of Sterols in Marine Food Webs

Sterols are vital nutrients for many marine organisms, particularly those that are sterol-auxotrophic, meaning they cannot synthesize these compounds themselves and must acquire them through their diet. d-nb.info The transfer of sterols, including compounds like this compound, through marine food webs occurs primarily via trophic interactions, where consumers obtain these lipids by ingesting producer organisms or other consumers. Lipids, due to their energy density and essential roles, are efficiently transferred within marine food webs. north-slope.org For instance, in symbiotic relationships, such as those between marine flatworms and dinoflagellate algae, sterols produced by the algal symbionts are transferred to and utilized by the sterol-auxotrophic host. d-nb.info Once incorporated into consumer tissues, sterols can be metabolized, modified, or stored. Their ultimate fate involves either further trophic transfer, degradation by microbial communities, or burial and preservation in marine sediments. d-nb.infonorth-slope.org

Contribution of this compound to Marine Biogeochemical Cycling

As an organic compound, this compound contributes to the broader marine biogeochemical cycling of carbon. The ocean acts as a significant carbon sink, with biological processes, notably the "biological pump," playing a key role in transferring carbon from surface waters to the deep ocean. us-ocb.orgnih.gov Organic matter, which includes diverse lipids like sterols, is a crucial component of this carbon export. us-ocb.org Microorganisms are fundamental drivers of marine biogeochemical cycles, mediating the degradation and transformation of organic carbon. nih.govfrontiersin.org

Furthermore, the recalcitrant nature of some lipids, including sterols, allows for their preservation in the geological record. Unique sterols produced by marine sponges can leave behind "molecular signatures" in ancient sediments, known as steranes. bioone.org These steranes are interpreted as biomarkers for the presence of early metazoan life, offering insights into the history of life on Earth. bioone.org If this compound or its diagenetic products are similarly preserved, it would contribute to the long-term sequestration of carbon and serve as a valuable biomarker for past marine sponge communities within the biogeochemical cycle.

Chemotaxonomic Implications of this compound Distribution

The distribution patterns of specific sterols can serve as powerful tools in chemotaxonomy, aiding in the identification and classification of marine organisms. dntb.gov.uaupenn.eduresearchgate.net The isolation of this compound as a "new C31 sterol" from Topsentia ophiraphidites underscores its potential as a specific chemotaxonomic marker for this sponge species or closely related taxa. nih.gov The uniqueness of certain sterol profiles in marine organisms is frequently highlighted for its chemotaxonomic significance. tandfonline.comnih.govresearchgate.net

The concept of "sponge biomarkers" derived from distinct sterols found in the geological record is already utilized to identify ancient sponge lineages and track the evolution of metazoan life. bioone.org The discovery of novel sterols like this compound enriches the library of potential chemotaxonomic indicators, allowing scientists to more precisely delineate phylogenetic relationships and ecological niches based on biochemical composition. This specificity can differentiate organisms at various taxonomic levels, providing complementary information to genetic and morphological analyses.

Future Research Perspectives on Ophirasterol

Unexplored Biological Activities and Therapeutic Potential (non-clinical)

The marine environment is a prolific source of structurally diverse and biologically active compounds, with marine sponges being particularly rich in secondary metabolites, including various sterols researchgate.netresearchgate.net. While specific biological activities for Ophirasterol itself are not extensively documented in the initial discovery, the broader class of marine sterols exhibits a wide spectrum of non-clinical therapeutic potentials. Future research should systematically explore this compound's potential biological activities, moving beyond its structural characterization.

Potential areas of investigation include:

Antimicrobial Activities: Many marine-derived sterols and other compounds display antibacterial, antifungal, or antiviral properties researchgate.netresearchgate.net. Screening this compound against various microbial pathogens could reveal novel antimicrobial leads.

Anti-inflammatory Effects: Sterols, including those from marine sources, have been reported to possess anti-inflammatory properties researchgate.net. Investigating this compound's ability to modulate inflammatory pathways in vitro could uncover its potential in this area.

Antioxidant Properties: Natural products are often explored for their antioxidant capacities researchgate.net. Assays to determine this compound's ability to scavenge free radicals or inhibit oxidative stress could be a valuable research direction.

Cytotoxicity (non-clinical models): While not for clinical application, evaluating this compound's cytotoxicity against various non-clinical cell lines (e.g., cancer cell lines, without dosage or adverse effect profiles) can provide insights into its potential as a chemical probe or a lead for further drug discovery efforts researchgate.netresearchgate.netmdpi.comhueuni.edu.vn. This includes exploring mechanisms of action at a cellular level, such as induction of apoptosis or cell cycle arrest.

Enzyme Inhibition/Modulation: Marine sterols can interact with and modulate the activity of various enzymes researchgate.net. High-throughput screening against a panel of enzymes relevant to disease pathways could identify specific targets for this compound.

Receptor Agonism/Antagonism: Given its steroidal nature, this compound could potentially interact with nuclear receptors or membrane receptors, similar to other sterols researchgate.net. Research could focus on identifying such interactions and their downstream effects.

These non-clinical investigations would provide a comprehensive profile of this compound's intrinsic biological properties, laying the groundwork for understanding its potential as a bioactive molecule.

Advanced Synthetic Strategies for Complex Analogues

The initial characterization of this compound involved spectral means and comparison with synthetic C-24 epimers to establish its structure nih.gov. However, accessing sufficient quantities of complex marine natural products for comprehensive biological evaluation and developing structure-activity relationships often necessitates efficient synthetic routes canterbury.ac.nz. Future research in this domain would focus on developing advanced synthetic strategies for this compound and its complex analogues.

Key areas for synthetic advancements include:

Total Synthesis: Developing a robust and efficient total synthesis of this compound would provide a reliable source of the compound, independent of natural extraction, which can be limited and environmentally sensitive. This would involve overcoming challenges related to its specific stereochemistry and the complex side chain nih.govresearchgate.net.

Stereoselective Synthesis: Given the multiple chiral centers and the (22E,24R) configuration of this compound, developing highly stereoselective synthetic methods is crucial nih.govresearchgate.net. This would allow for the synthesis of specific stereoisomers and epimers to study their individual biological activities.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: Once an efficient synthetic route is established, efforts can shift to synthesizing a diverse library of this compound analogues. This includes modifications to the steroidal nucleus, the side chain, and the introduction of various functional groups. SAR studies are essential for identifying key structural features responsible for observed biological activities and for optimizing potency and selectivity.

Biomimetic Synthesis: Exploring biomimetic approaches, inspired by the presumed natural biosynthetic pathway, could offer novel and potentially more efficient synthetic routes, especially for complex natural products nih.gov.

Flow Chemistry and Automation: Implementing modern synthetic methodologies such as flow chemistry or automated synthesis could enhance the efficiency, scalability, and reproducibility of this compound and analogue production.

These synthetic endeavors are critical for transforming this compound from a natural isolate into a compound amenable to detailed pharmacological and mechanistic studies.

Integrative Omics Approaches for Understanding this compound's Biosynthesis and Function

Understanding the biosynthesis of this compound is crucial for sustainable production and for potentially engineering its pathways to produce novel derivatives. Marine sponges are known to host diverse microbial communities that are often responsible for the production of the bioactive secondary metabolites attributed to the host geomar.defrontiersin.orgresearchgate.net. Integrative omics approaches offer powerful tools to unravel these complex biological processes nih.govnih.gov.

Future research should leverage various omics technologies:

Genomics and Metagenomics: Sequencing the genome of Topsentia ophiraphidites and its associated microbial symbionts would be a foundational step. Metagenomic analysis of the sponge holobiont (host and its microbiome) can identify gene clusters potentially involved in this compound biosynthesis, including those from uncultivated microorganisms geomar.defrontiersin.org.

Transcriptomics: Analyzing gene expression profiles of the sponge and its symbionts under different environmental conditions or developmental stages can pinpoint active biosynthetic pathways and identify genes upregulated during this compound production.

Proteomics: Identifying the proteins and enzymes expressed by the sponge and its microbiome can directly reveal the enzymatic machinery involved in sterol biosynthesis and modification. This can help in characterizing the specific enzymes responsible for the unique C31 structure of this compound.

Metabolomics: Detailed metabolomic profiling can map the complete set of metabolites produced by the sponge and its symbionts, providing a comprehensive view of the metabolic landscape and identifying precursors and intermediates in the this compound biosynthetic pathway researchgate.netresearchgate.net.

Integrated Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics using bioinformatics and systems biology approaches can provide a holistic understanding of this compound's biosynthesis and its functional context within the sponge-microbe symbiosis nih.govnih.gov. This integration can help in constructing detailed metabolic flux maps and identifying bottlenecks or regulatory points in the pathway.

Understanding the biosynthetic machinery of this compound could pave the way for biotechnological production or synthetic biology approaches to produce this compound and its derivatives more efficiently.

Ecological and Evolutionary Studies of this compound Production in Marine Sponges

This compound's isolation from Topsentia ophiraphidites raises fundamental questions about its ecological role and evolutionary significance within the marine environment nih.gov. Marine sponges, being sessile organisms, rely heavily on chemical defenses and signaling for survival in competitive ecosystems geomar.de.

Future research in this area could focus on:

Ecological Role: Investigating the function of this compound in the sponge's natural habitat. This could include its role in:

Defense Mechanisms: As an anti-predator deterrent, antifouling agent against microbial colonization, or defense against pathogens geomar.defrontiersin.org.

Chemical Communication: Its involvement in interspecies interactions, such as attracting symbionts or deterring competitors.

Environmental Adaptation: How its production is influenced by environmental factors like temperature, salinity, or nutrient availability.

Evolutionary Significance: Exploring the evolutionary pressures that led to the production of this compound in Topsentia ophiraphidites. This could involve:

Phylogenetic Analysis: Comparing this compound's structure and biosynthetic genes (once identified) with sterols from other marine organisms to trace its evolutionary origin and diversification escholarship.org.

Co-evolution with Symbionts: Investigating the co-evolutionary relationship between the sponge host and its microbial symbionts in the context of this compound production geomar.deresearchgate.net. This could involve studying the vertical or horizontal transmission of symbionts involved in its biosynthesis.

Adaptive Advantages: Understanding how the production of this compound provides an adaptive advantage to Topsentia ophiraphidites in its specific ecological niche.

These studies would provide critical insights into the broader biological context of this compound, moving beyond its chemical characterization to understand its place in marine chemical ecology and evolution.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial identification and characterization of Ophirasterol in natural sources?

- Methodological Answer : Begin with chromatographic separation (e.g., HPLC or GC-MS) coupled with spectroscopic techniques (NMR, IR) for structural elucidation. Validate purity using melting point analysis and elemental composition via high-resolution mass spectrometry (HRMS). Ensure reproducibility by cross-referencing spectral data with published libraries and reporting deviations in retention times or peak anomalies .

- Data Consideration : Include tables comparing retention indices, NMR shifts (δ ppm), and HRMS m/z values against reference standards. Highlight any discrepancies in stereochemical assignments .

Q. How should researchers design in vitro assays to evaluate this compound’s baseline biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT or apoptosis assays) with appropriate controls (vehicle and positive controls). Define dose-response curves (0.1–100 µM) and exposure times (24–72 hours). Apply the P-E/I-C-O framework:

- Population : Specific cell lines (e.g., HeLa, HEK293).

- Exposure : this compound concentration gradients.

- Comparison : Untreated cells and reference compounds (e.g., dexamethasone).

- Outcome : IC50 values or fold-change in biomarkers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action across studies be resolved?

- Methodological Answer : Conduct systematic reviews to identify common confounders (e.g., solvent effects, cell line variability). Validate hypotheses using orthogonal assays (e.g., RNA-seq for pathway analysis alongside CRISPR knockouts). Apply the FINER criteria to assess feasibility and novelty of proposed mechanisms .

- Data Consideration : Create comparative tables summarizing conflicting results, highlighting variables like assay conditions (pH, temperature) or batch-to-batch compound variability. Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic) .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

- Methodological Answer : Employ pharmacokinetic studies in rodent models with formulations like nanoemulsions or liposomes. Measure AUC (area under the curve) and Cmax via LC-MS/MS. Compare oral vs. intravenous administration, adjusting for first-pass metabolism using portal vein sampling .

- Data Consideration : Include pharmacokinetic parameters (t½, Vd) in tabular format. Provide chromatograms of plasma extracts to demonstrate assay specificity .

Q. How should researchers address reproducibility challenges in this compound’s synthetic protocols?

- Methodological Answer : Document reaction conditions (catalyst loading, solvent purity) in detail. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate). Validate intermediates via <sup>13</sup>C NMR and X-ray crystallography. Publish full synthetic workflows with failure cases to guide troubleshooting .

- Data Consideration : Provide step-by-step yield tables with error margins (±5%). Annotate spectral data for unexpected byproducts .

Methodological Frameworks

- For Hypothesis Testing : Apply the PICO framework to isolate variables (e.g., "Does this compound [Intervention] reduce inflammation [Outcome] in murine macrophages [Population] compared to aspirin [Comparison]?") .

- For Data Interpretation : Use Bradford Hill criteria to assess causality in observed bioactivity, emphasizing dose-response relationships and temporal consistency .

Key Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.